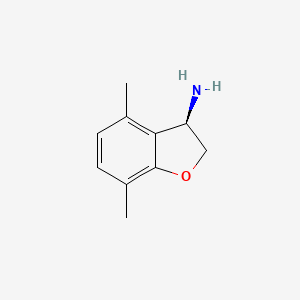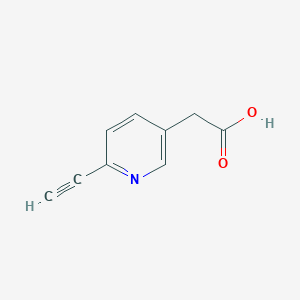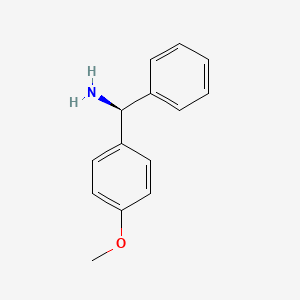
(S)-(4-Methoxyphenyl)(phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(4-Methoxyphenyl)(phenyl)methanamine is a chiral amine compound with the molecular formula C14H15NO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound features a methoxy group attached to a phenyl ring, which is further connected to a phenylmethanamine structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Methoxyphenyl)(phenyl)methanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of (S)-(4-Methoxyphenyl)(phenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding imine or nitrile precursor. This process is typically conducted under high pressure and temperature conditions, using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
化学反応の分析
Types of Reactions
(S)-(4-Methoxyphenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: It can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products include (S)-(4-Methoxyphenyl)(phenyl)methanone and (S)-(4-Methoxyphenyl)(phenyl)imine.
Reduction: The major products include (S)-(4-Methoxyphenyl)(phenyl)methanol and (S)-(4-Methoxyphenyl)(phenyl)amine.
Substitution: The major products depend on the nucleophile used, such as (S)-(4-Hydroxyphenyl)(phenyl)methanamine when using hydroxide (OH-) as the nucleophile.
科学的研究の応用
(S)-(4-Methoxyphenyl)(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of (S)-(4-Methoxyphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxy group and the chiral center play a crucial role in determining the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ®-(4-Methoxyphenyl)(phenyl)methanamine
- (S)-(4-Hydroxyphenyl)(phenyl)methanamine
- (S)-(4-Methoxyphenyl)(phenyl)methanol
Uniqueness
(S)-(4-Methoxyphenyl)(phenyl)methanamine is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical and biological properties. The compound’s stereochemistry and functional groups contribute to its distinct reactivity and interactions with molecular targets, making it valuable in various research and industrial applications.
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
(S)-(4-methoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3/t14-/m0/s1 |
InChIキー |
MXDBCXKVTJDKNP-AWEZNQCLSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
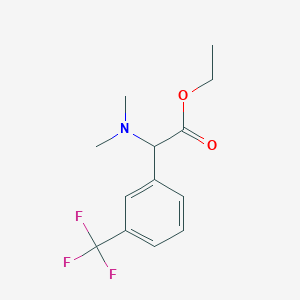
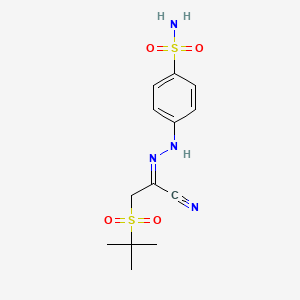
![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
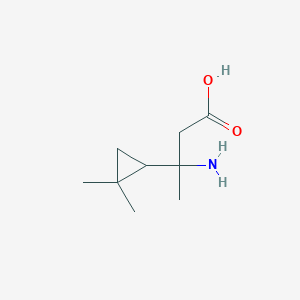


![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
![5-(2-Nitroethyl)-benzo[1,3]dioxole](/img/structure/B13057179.png)


![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
